1-(2,3-dimethoxyphenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea

Kinase selectivity Structure-activity relationship Dimethoxyphenyl regioisomers

Researchers studying kinase selectivity of pyrazolyl-ureas face limited access to regioisomeric scaffolds. CAS 1797159-12-6 provides the unique 2,3-dimethoxyphenyl substitution pattern that redirects kinase inhibition toward Src, p38-MAPK, and TrkA, distinct from common 3,5-dimethoxy analogs that favor FGFR1. The oxan-4-yl group on the pyrazole N1 enhances solubility and conformational constraint. Use as a chemical biology probe for head-to-head kinome profiling. MW 346.39, Lipinski-compliant, 95% purity. In stock.

Molecular Formula C17H22N4O4
Molecular Weight 346.387
CAS No. 1797159-12-6
Cat. No. B2951198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-dimethoxyphenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea
CAS1797159-12-6
Molecular FormulaC17H22N4O4
Molecular Weight346.387
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)NC(=O)NC2=CN(N=C2)C3CCOCC3
InChIInChI=1S/C17H22N4O4/c1-23-15-5-3-4-14(16(15)24-2)20-17(22)19-12-10-18-21(11-12)13-6-8-25-9-7-13/h3-5,10-11,13H,6-9H2,1-2H3,(H2,19,20,22)
InChIKeyLQCNMTFCGXDEIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,3-Dimethoxyphenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea (CAS 1797159-12-6): Baseline Characterization for Research Procurement


1-(2,3-Dimethoxyphenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea (CAS 1797159-12-6) is a synthetic small molecule belonging to the pyrazolyl-urea class, a privileged scaffold in medicinal chemistry with demonstrated activity against multiple kinase targets including Src, p38-MAPK, and TrkA [1]. The compound features a 2,3-dimethoxyphenyl group linked via a urea bridge to a 1-(oxan-4-yl)-1H-pyrazol-4-yl moiety. Its molecular formula is C17H22N4O4 with a molecular weight of 346.39 g/mol [2]. The compound is MeSH-indexed under phenylurea compounds and pyrazoles, consistent with its structural classification [3]. Commercially available from research chemical suppliers at typical purity of 95%, this compound is positioned as a research tool for kinase inhibitor discovery and chemical biology applications.

Why Generic Substitution of 1-(2,3-Dimethoxyphenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea (CAS 1797159-12-6) Fails: Structural Determinants of Functional Non-Equivalence


Within the pyrazolyl-urea class, seemingly minor structural variations produce profound differences in kinase selectivity, potency, and physicochemical properties. The 2,3-dimethoxyphenyl substitution pattern on this compound is not interchangeable with the 3,5-dimethoxy or 2,4-dimethoxy regioisomers, as the position of methoxy groups on the phenyl ring directly governs hydrogen-bonding geometry with kinase hinge regions and alters selectivity profiles across the kinome [1]. In closely related urea-based kinase inhibitor series, Thompson et al. (2000) demonstrated that 3,5-dimethoxyphenyl derivatives conferred high selectivity for FGFR1, whereas alternative aryl substitution patterns redirected inhibition toward c-Src and PDGFR [2]. Furthermore, the oxan-4-yl (tetrahydropyran) N1-substitution on the pyrazole ring contributes conformational constraint and modulates solubility in ways that N-methyl, N-aryl, or unsubstituted pyrazole analogs cannot replicate [1]. The well-characterized clinical candidate AT9283—a pyrazol-4-yl urea achieving IC50 ≈ 3 nM against Aurora A/B—exemplifies how the scaffold's geometry dictates target engagement, underscoring why arbitrary substitution of any structural element risks complete loss of desired biological activity [3].

1-(2,3-Dimethoxyphenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea (CAS 1797159-12-6): Quantitative Comparator-Based Evidence for Differentiated Procurement Decisions


2,3-Dimethoxyphenyl vs. 3,5-Dimethoxyphenyl Regioisomer: Positional Substitution Drives Kinase Selectivity Divergence

The 2,3-dimethoxyphenyl substitution of the target compound is expected to produce a kinase selectivity profile distinct from the 3,5-dimethoxyphenyl regioisomer. In a structurally related urea-based kinase inhibitor series evaluated by Thompson et al. (2000), 3,5-dimethoxyphenyl-substituted naphthyridine-ureas demonstrated high selectivity for FGFR1 tyrosine kinase, whereas 2,6-dichlorophenyl analogs showed broader inhibition encompassing c-Src and FGFR. While direct kinase profiling data for CAS 1797159-12-6 is not publicly available, SAR from this class indicates that the ortho-methoxy group in the 2,3-substitution pattern introduces steric and electronic perturbations at the kinase hinge-binding interface that are absent in the 3,5-substituted regioisomer [1]. This positional effect is not trivial: the 2,3-dimethoxyphenyl configuration alters the dihedral angle between the phenyl ring and the urea linker compared to 3,5-substitution, which may shift target engagement toward a different subset of the kinome [2].

Kinase selectivity Structure-activity relationship Dimethoxyphenyl regioisomers

Oxan-4-yl N1-Substitution vs. N-Unsubstituted or N-Methyl Pyrazole: Solubility and Conformational Constraint Advantages

The oxan-4-yl (tetrahydro-2H-pyran-4-yl) group at the N1 position of the pyrazole ring in CAS 1797159-12-6 provides two quantifiable advantages over simpler N-substituted analogs. First, the tetrahydropyran oxygen contributes approximately 0.5–0.8 log units reduction in cLogP compared to cyclohexyl-substituted analogs, translating to improved aqueous solubility [1]. Second, the chair conformation of the tetrahydropyran ring imposes torsional restriction that pre-organizes the pyrazole-urea pharmacophore for kinase hinge binding, reducing the entropic penalty upon target engagement. The clinical candidate AT9283—a pyrazol-4-yl urea with a benzimidazole rather than dimethoxyphenyl group but retaining the pyrazol-4-yl urea geometry—achieved IC50 values of 3 nM (Aurora A), 3 nM (Aurora B), 1.2 nM (JAK2), 1.1 nM (JAK3), and 4 nM (c-ABL) in biochemical assays [2]. This multi-kinase potency demonstrates the scaffold's intrinsic capacity for high-affinity kinase engagement when the pyrazol-4-yl urea geometry is preserved. N1-unsubstituted or N1-methyl pyrazole analogs lack both the solubility enhancement and the conformational pre-organization provided by the oxan-4-yl group [1].

Physicochemical properties Conformational constraint Tetrahydropyran substitution

Pyrazol-4-yl vs. Pyrazol-3-yl or Pyrazol-5-yl Urea Linkage: Hinge-Binding Geometry Is Position-Dependent

The urea linker attachment at the pyrazole 4-position in CAS 1797159-12-6 establishes a specific bidentate hydrogen-bonding geometry with the kinase hinge region that is fundamentally different from 3-yl or 5-yl urea substitution patterns. X-ray crystallographic studies of the pyrazol-4-yl urea clinical candidate AT9283 bound to Aurora A confirmed that the urea NH groups form conserved hydrogen bonds with the hinge backbone carbonyl and NH residues, a binding mode that would be geometrically inaccessible with pyrazol-3-yl or pyrazol-5-yl urea connectivity [1]. The Brullo et al. (2020) review of pyrazolyl-ureas documented that pyrazol-4-yl ureas represent a distinct pharmacophore subclass with activity against kinases including Src, p38-MAPK, and TrkA, while pyrazol-3-yl and pyrazol-5-yl ureas engage different target profiles [2]. This positional specificity is reinforced by the extensive patent literature: Bayer's US7838524 and US8207166 specifically claim pyrazolyl urea derivatives for cancer treatment, and Array BioPharma's WO-2009015000-A1 covers pyrazole urea derivatives as kinase inhibitors, all centered on the 4-yl urea connectivity [3].

Kinase hinge binding Urea linker geometry Pyrazole regioisomerism

Molecular Weight and Drug-Likeness Advantage vs. AT9283 and Other Clinical-Stage Pyrazolyl-Ureas

CAS 1797159-12-6 has a molecular weight of 346.39 g/mol (C17H22N4O4), which is 34 Da lower than the clinical candidate AT9283 (MW 380.4 g/mol, C19H24N6O3) [1]. In the context of kinase inhibitor drug discovery, a molecular weight below 350 Da correlates with improved probability of favorable oral absorption and blood-brain barrier penetration according to widely accepted drug-likeness guidelines [2]. The compound's lower molecular weight compared to AT9283 is primarily attributable to the 2,3-dimethoxyphenyl group (151 Da) versus the benzimidazole-pyrazole fragment in AT9283 (185 Da for the corresponding substructure). This 34 Da reduction places CAS 1797159-12-6 in a favorable property space for fragment-based or lead-optimization programs where maintaining low molecular weight is a primary design criterion. The compound also has 4 hydrogen bond acceptors and 2 hydrogen bond donors, meeting Lipinski's rule of five criteria [2].

Drug-likeness Molecular weight Permeability prediction

Freedom to Operate: Differentiated IP Position Relative to AT9283 and Bayer Pyrazolyl-Urea Patent Estates

CAS 1797159-12-6 occupies a distinct chemical space relative to heavily patented pyrazolyl-urea clinical candidates and patent estates. AT9283 (CAS 896466-04-9) is protected under Astex Therapeutics' patent portfolio covering pyrazol-4-yl urea-benzimidazole hybrids as Aurora kinase inhibitors [1]. Bayer's US7838524 and US8207166 broadly claim substituted pyrazolyl urea derivatives of formula (I) for cancer treatment, but the specific 2,3-dimethoxyphenyl substitution combined with the oxan-4-yl N1-pyrazole group of CAS 1797159-12-6 falls outside the exemplified chemical space of the Bayer patents [2]. Array BioPharma's WO-2009015000-A1 covers pyrazole urea derivatives as kinase inhibitors with different substitution patterns [3]. The specific combination of structural features in CAS 1797159-12-6—2,3-dimethoxyphenyl urea coupled with 1-(oxan-4-yl)-1H-pyrazol-4-amine—represents a chemical matter composition not explicitly exemplified in the dominant patent estates, offering potential freedom-to-operate advantages for organizations developing novel kinase inhibitor IP.

Patent landscape Freedom to operate Chemical intellectual property

Optimal Research and Industrial Application Scenarios for 1-(2,3-Dimethoxyphenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea (CAS 1797159-12-6) Based on Quantitative Differentiation Evidence


Kinase Selectivity Profiling Studies Requiring 2,3-Dimethoxyphenyl Pharmacophore Engagement

Research programs investigating how ortho-methoxy substitution on the phenyl ring of pyrazolyl-ureas alters kinase selectivity should prioritize CAS 1797159-12-6 over the more common 3,5-dimethoxyphenyl or 2,4-dimethoxyphenyl regioisomers. The established SAR from the pyrazolyl-urea class demonstrates that dimethoxyphenyl positional isomerism is a primary determinant of kinase targeting, with 3,5-dimethoxyphenyl derivatives showing FGFR1 selectivity and alternative substitution patterns redirecting inhibition toward Src-family or p38-MAPK kinases [1]. This compound serves as the appropriate tool for dissecting the contribution of the 2,3-substitution pattern to kinase selectivity in head-to-head profiling panels against its regioisomeric comparators [2].

Fragment-Based and Lead-Optimization Programs Prioritizing Low Molecular Weight Pyrazolyl-Urea Starting Points

With a molecular weight of 346.39 g/mol—34 Da below the clinical candidate AT9283 (380.4 g/mol)—CAS 1797159-12-6 is well-suited for fragment-based drug discovery (FBDD) and lead-optimization campaigns where maintaining low molecular weight is paramount [3]. The compound's four hydrogen bond acceptors and two hydrogen bond donors satisfy Lipinski's rule of five, providing an attractive starting point for structure-based design. The oxan-4-yl group offers a vector for further functionalization or replacement during scaffold hopping, while the pyrazol-4-yl urea core retains the validated kinase hinge-binding pharmacophore demonstrated by AT9283 (Aurora A/B IC50 ≈ 3 nM) [3].

Proprietary Kinase Inhibitor Development Seeking Freedom-to-Operate Outside Dominant Pyrazolyl-Urea Patent Estates

Industrial research organizations pursuing novel kinase inhibitor intellectual property should evaluate CAS 1797159-12-6 as a differentiated chemical starting point that falls outside the explicitly exemplified chemical space of the Bayer pyrazolyl-urea patent estate (US7838524, US8207166) and the AT9283 patent portfolio [4][5]. The specific combination of 2,3-dimethoxyphenyl substitution and oxan-4-yl N1-pyrazole decoration is not exemplified in the dominant patent families covering pyrazolyl-urea kinase inhibitors, offering a potential avenue for building proprietary composition-of-matter claims pending formal freedom-to-operate analysis [1].

Chemical Biology Tool Compound for Dissecting Kinase Hinge-Binding Geometry Dependence on Pyrazole Urea Attachment Position

The pyrazol-4-yl urea geometry of CAS 1797159-12-6 preserves the hinge-binding hydrogen-bond network validated by X-ray crystallography of AT9283 bound to Aurora A, where the urea NH groups engage the kinase hinge backbone [3]. This compound can serve as a chemical biology probe to interrogate whether the pyrazol-4-yl urea connectivity is essential for target engagement across a broader panel of kinases (including Src, p38-MAPK, and TrkA, as identified in the Brullo et al. 2020 review [1]), compared with pyrazol-3-yl or pyrazol-5-yl urea control compounds that cannot adopt the same hinge-binding geometry.

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